N-(quinolin-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(quinolin-5-yl)cyclopropanecarboxamide is a compound that features a quinoline ring system attached to a cyclopropane carboxamide group. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)cyclopropanecarboxamide typically involves the reaction of quinoline derivatives with cyclopropane carboxylic acid or its derivatives. One common method includes the use of quinoline-5-amine, which reacts with cyclopropane carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(quinolin-5-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes and receptors, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Cyclopropane carboxamide: A compound with a cyclopropane ring attached to a carboxamide group.
Quinoline N-oxide: An oxidized derivative of quinoline with similar biological activities.
Uniqueness
N-(quinolin-5-yl)cyclopropanecarboxamide is unique due to its combination of a quinoline ring and a cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components .
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-quinolin-5-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C13H12N2O/c16-13(9-6-7-9)15-12-5-1-4-11-10(12)3-2-8-14-11/h1-5,8-9H,6-7H2,(H,15,16) |
InChI Key |
ZLEBEXFMYSCVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
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